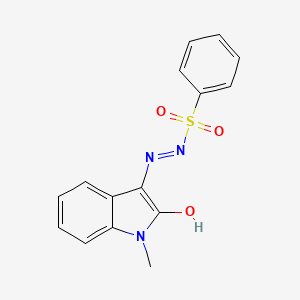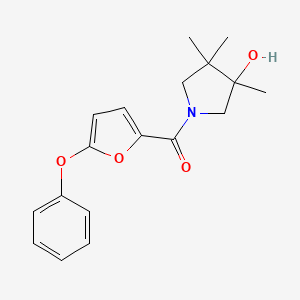![molecular formula C20H22FN7O B5609964 N-(3-fluoro-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5609964.png)
N-(3-fluoro-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(3-fluoro-2-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide often involves complex reactions. For instance, Naito et al. (2005) synthesized a series of novel 3-phenylpiperazinyl-1-trans-propenes, showing potent cytotoxicity against several tumor cell lines, utilizing a series of reactions including cyclization and substitution (Naito et al., 2005). Similarly, efficient procedures for the synthesis of piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) were reported by Mekky et al. (2021), using microwave-assisted synthesis indicating the importance of innovative methods in the synthesis of complex molecules (Mekky et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds akin to our subject often reveals intricate details about their potential interactions and stability. Sanjeevarayappa et al. (2015) conducted X-ray diffraction studies on a related molecule, providing insights into the molecular conformation and intermolecular interactions that dictate the compound's properties and reactivity (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving such compounds can vary widely depending on the functional groups present. For instance, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines as detailed by Eleev et al. (2015), showcases the versatility of these molecules in undergoing reactions that introduce or modify fluorinated groups, which are crucial for the development of pharmacologically active molecules (Eleev et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are key to understanding the behavior of these compounds under different conditions. The research by Loh et al. (2010) on a structurally similar compound provides valuable data on crystal structure, which can be used to infer physical properties and their impact on the compound's application potential (Loh et al., 2010).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is crucial for harnessing these compounds' potential. Babu et al. (2015) synthesized a series of novel derivatives and evaluated their antimicrobial activity, highlighting the importance of chemical properties in determining the compound's applications (Babu et al., 2015).
Propriétés
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O/c1-14-6-7-28(25-14)19-12-18(22-13-23-19)26-8-10-27(11-9-26)20(29)24-17-5-3-4-16(21)15(17)2/h3-7,12-13H,8-11H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSSKEQKNYPBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=C(C(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5609892.png)
![3-tert-butyl-N'-[1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5609899.png)
![4-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5609909.png)

![N-[4-(dimethylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5609929.png)
![N-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzamide](/img/structure/B5609936.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(9H-purin-6-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5609971.png)
![1-(4-methylphenyl)-4-[(4-propionylphenoxy)acetyl]-2-piperazinone](/img/structure/B5609988.png)

![5-phenyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5610001.png)

![N-[1-[(1,1-dioxidotetrahydro-3-thienyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B5610010.png)